molecular formula C51H69N7O16 B1229703 Instenon CAS No. 8067-16-1

Instenon

Cat. No.: B1229703
CAS No.: 8067-16-1
M. Wt: 1036.1 g/mol
InChI Key: CJIRYEUCSABKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Instenon is a multi-ingredient pharmaceutical preparation primarily used to enhance cerebral perfusion and treat conditions such as post-stroke cognitive impairment, vascular brain diseases, and cerebral blood flow insufficiency. It is available in tablet and injectable forms and contains three active components: hexamine dihydrochloride, ethamivan (also spelled etamivan), and etamivan (possibly a translation discrepancy; the exact composition requires verification) .

Properties

CAS No.

8067-16-1

Molecular Formula

C51H69N7O16

Molecular Weight

1036.1 g/mol

IUPAC Name

[3,6-bis(methylimino)-8-(3,4,5-trimethoxybenzoyl)oxyoctyl] 3,4,5-trimethoxybenzoate;N,N-diethyl-4-hydroxy-3-methoxybenzamide;7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C30H40N2O10.C12H17NO3.C9H12N4O3/c1-31-21(11-13-41-29(33)19-15-23(35-3)27(39-7)24(16-19)36-4)9-10-22(32-2)12-14-42-30(34)20-17-25(37-5)28(40-8)26(18-20)38-6;1-4-13(5-2)12(15)9-6-7-10(14)11(8-9)16-3;1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h15-18H,9-14H2,1-8H3;6-8,14H,4-5H2,1-3H3;5,14H,3-4H2,1-2H3

InChI Key

CJIRYEUCSABKOK-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)O)OC.CN=C(CCC(=NC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)O)OC.CN=C(CCC(=NC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO

Synonyms

Instenon

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action

Instenon exerts its therapeutic effects through:

  • Activation of the brainstem reticular formation to improve cortical-subcortical interactions.
  • Stabilization of cerebral blood flow autoregulation.
  • Enhanced utilization of glucose and oxygen in brain tissues.
  • Stimulation of myocardial metabolism and cardiac contractility .

Comparison with Similar Compounds

Doxapram

Structural and Functional Similarities

  • Mechanism: Both this compound (via ethamivan) and doxapram act as centrally stimulated respiratory agents. Doxapram directly activates carotid chemoreceptors and the respiratory center, while ethamivan enhances cortical arousal and respiratory drive .
  • Clinical Use: Doxapram: Primarily used for acute respiratory depression (e.g., drug-induced apnea).
  • Efficacy: this compound’s multi-component formulation provides broader neurometabolic benefits compared to doxapram’s singular respiratory action.

Adverse Effects

  • Doxapram: Agitation, tachycardia, and hypertension.
  • This compound: Fewer cardiovascular side effects but requires slow intravenous administration to avoid hypotension .

Crotetamide and Prethcamide

Structural Context

  • Crotetamide (a component of prethcamide) shares structural similarities with ethamivan as a respiratory stimulant. Both are derived from vanillic acid analogs .

Functional Differences

  • Crotetamide/Prethcamide: Used historically for respiratory depression but largely obsolete due to safety concerns.
  • This compound: Modern application in cerebrovascular disorders with a safer profile.

Research Findings this compound’s ethamivan component shows superior neuroprotective outcomes compared to crotetamide, which lacks cerebral perfusion benefits .

Comparative Data Table

Parameter This compound Doxapram Crotetamide/Prethcamide
Primary Components Ethamivan, hexamine dihydrochloride Single-component Crotetamide + cropropamide
Mechanism Cerebral perfusion, neurometabolic enhancer Respiratory stimulation Respiratory stimulation
Clinical Indications Post-stroke, CABG-related cognitive deficit Drug-induced respiratory failure Obsolete respiratory stimulant
Efficacy in Cerebral Perfusion 68% rCBF improvement post-CABG Not applicable Not applicable
Adverse Effects Hypotension, headache (rare) Tachycardia, hypertension Agitation, arrhythmias

Research Findings and Limitations

Key Studies on this compound

  • A 2003 trial on CABG patients demonstrated that this compound reduced early postoperative cognitive dysfunction from 96% to 55% over six months, correlating with stabilized cerebral perfusion .
  • Ethamivan’s role in this compound aligns with doxapram-like respiratory stimulation but with added vasoconstrictive properties beneficial for cerebral blood flow .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.